Cas no 2172122-67-5 (6-ethyl-2-{spiro2.2pentan-1-yl}-3H,4H-thieno2,3-dpyrimidin-4-one)

6-ethyl-2-{spiro2.2pentan-1-yl}-3H,4H-thieno2,3-dpyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 6-ethyl-2-{spiro2.2pentan-1-yl}-3H,4H-thieno2,3-dpyrimidin-4-one
- 2172122-67-5
- 6-ethyl-2-{spiro[2.2]pentan-1-yl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
- EN300-1267641
-
- インチ: 1S/C13H14N2OS/c1-2-7-5-8-11(16)14-10(15-12(8)17-7)9-6-13(9)3-4-13/h5,9H,2-4,6H2,1H3,(H,14,15,16)
- InChIKey: ZFUIOCJSUAMUIY-UHFFFAOYSA-N
- ほほえんだ: S1C(CC)=CC2=C1N=C(C1CC31CC3)NC2=O
計算された属性
- せいみつぶんしりょう: 246.08268425g/mol
- どういたいしつりょう: 246.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 69.7Ų
6-ethyl-2-{spiro2.2pentan-1-yl}-3H,4H-thieno2,3-dpyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1267641-500mg |
6-ethyl-2-{spiro[2.2]pentan-1-yl}-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172122-67-5 | 500mg |
$1124.0 | 2023-10-02 | ||
Enamine | EN300-1267641-10.0g |
6-ethyl-2-{spiro[2.2]pentan-1-yl}-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172122-67-5 | 10g |
$5037.0 | 2023-06-08 | ||
Enamine | EN300-1267641-50mg |
6-ethyl-2-{spiro[2.2]pentan-1-yl}-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172122-67-5 | 50mg |
$983.0 | 2023-10-02 | ||
Enamine | EN300-1267641-0.5g |
6-ethyl-2-{spiro[2.2]pentan-1-yl}-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172122-67-5 | 0.5g |
$1124.0 | 2023-06-08 | ||
Enamine | EN300-1267641-5.0g |
6-ethyl-2-{spiro[2.2]pentan-1-yl}-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172122-67-5 | 5g |
$3396.0 | 2023-06-08 | ||
Enamine | EN300-1267641-0.1g |
6-ethyl-2-{spiro[2.2]pentan-1-yl}-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172122-67-5 | 0.1g |
$1031.0 | 2023-06-08 | ||
Enamine | EN300-1267641-1000mg |
6-ethyl-2-{spiro[2.2]pentan-1-yl}-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172122-67-5 | 1000mg |
$1172.0 | 2023-10-02 | ||
Enamine | EN300-1267641-2500mg |
6-ethyl-2-{spiro[2.2]pentan-1-yl}-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172122-67-5 | 2500mg |
$2295.0 | 2023-10-02 | ||
Enamine | EN300-1267641-0.05g |
6-ethyl-2-{spiro[2.2]pentan-1-yl}-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172122-67-5 | 0.05g |
$983.0 | 2023-06-08 | ||
Enamine | EN300-1267641-0.25g |
6-ethyl-2-{spiro[2.2]pentan-1-yl}-3H,4H-thieno[2,3-d]pyrimidin-4-one |
2172122-67-5 | 0.25g |
$1078.0 | 2023-06-08 |
6-ethyl-2-{spiro2.2pentan-1-yl}-3H,4H-thieno2,3-dpyrimidin-4-one 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
6-ethyl-2-{spiro2.2pentan-1-yl}-3H,4H-thieno2,3-dpyrimidin-4-oneに関する追加情報
Recent Advances in the Study of 6-ethyl-2-{spiro2.2pentan-1-yl}-3H,4H-thieno2,3-dpyrimidin-4-one (CAS: 2172122-67-5)
In recent years, the compound 6-ethyl-2-{spiro2.2pentan-1-yl}-3H,4H-thieno2,3-dpyrimidin-4-one (CAS: 2172122-67-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique spirocyclic structure, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key findings from recent research is the compound's ability to modulate specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 6-ethyl-2-{spiro2.2pentan-1-yl}-3H,4H-thieno2,3-dpyrimidin-4-one exhibits potent inhibitory activity against certain kinases, making it a candidate for targeted cancer therapies. The study utilized in vitro and in vivo models to validate its efficacy and selectivity, with minimal off-target effects observed.
Another significant advancement is the development of more efficient synthetic routes for this compound. Traditional methods often involved multi-step processes with low yields, but recent innovations in catalysis and green chemistry have streamlined production. A 2024 report in Organic Process Research & Development highlighted a novel one-pot synthesis approach that significantly reduces reaction time and improves yield, making large-scale production more feasible for clinical applications.
Pharmacokinetic studies have also provided valuable insights into the compound's bioavailability and metabolic stability. Research published in Drug Metabolism and Disposition in early 2024 revealed that 6-ethyl-2-{spiro2.2pentan-1-yl}-3H,4H-thieno2,3-dpyrimidin-4-one has favorable absorption and distribution profiles, with a half-life that supports once-daily dosing in preclinical models. These findings are critical for advancing the compound into human trials.
In addition to its therapeutic potential, the compound's safety profile has been a focus of recent investigations. Toxicology studies conducted in 2023 indicated that it has a high therapeutic index, with no significant adverse effects observed at effective doses. This positions it as a promising candidate for further development, particularly in indications where current treatments have limited efficacy or high toxicity.
Looking ahead, researchers are exploring the compound's applicability in combination therapies and its potential to address drug resistance in various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation from bench to bedside. The continued investigation of 6-ethyl-2-{spiro2.2pentan-1-yl}-3H,4H-thieno2,3-dpyrimidin-4-one underscores its versatility and the growing interest in spirocyclic compounds as a valuable scaffold in drug discovery.
2172122-67-5 (6-ethyl-2-{spiro2.2pentan-1-yl}-3H,4H-thieno2,3-dpyrimidin-4-one) 関連製品
- 2116-84-9(1,1,1,5,5,5-Hexamethyl-3-phenyl-3-((trimethylsilyl)oxy)trisiloxane)
- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)
- 1260713-38-9(3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one)
- 1630470-28-8((2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid)
- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)
- 2111005-83-3(3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine)
- 915908-79-1(Benzoic acid, 4-[(2-fluorophenyl)methoxy]-3-methoxy-)
- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)
- 1342459-69-1(5-chloro-8-methoxyquinolin-2-amine)
- 2757871-83-1(Tert-butyl 2-amino-4-[4-(2-methoxyethyl)piperazin-1-yl]butanoate)



